Selectivity Advantage Over Colchicine: Cancer vs. Normal Cell Cytotoxicity Ratios
(E)-3,3′,4,4′,5,5′-Hexamethoxystilbene (compound 6) demonstrated weaker tubulin binding relative to colchicine in molecular docking analyses on the colchicine binding site of tubulin, but exhibited greater selectivity toward cancerous cell lines (HeLa and U87) versus normal cell lines (EUFA30 and HEK293) when compared directly with colchicine and compound 4 [1]. Compound 4 bound tubulin more strongly than colchicine yet showed no selectivity between cancer and normal cells, whereas compound 6 combined moderate tubulin engagement with preferential cancer-cell cytotoxicity—a balance not achieved by either colchicine or compound 4 in the same study [1]. This differential selectivity profile was confirmed by flow cytometry-based cytotoxicity assays run in parallel across all four cell lines [1].
| Evidence Dimension | Selectivity of cytotoxicity (cancer vs. normal cell lines) |
|---|---|
| Target Compound Data | Selective toward cancer cells (HeLa, U87) vs. normal cells (EUFA30, HEK293); tubulin binding weaker than colchicine |
| Comparator Or Baseline | Colchicine: non-selective; Compound 4: stronger tubulin binding than colchicine but non-selective |
| Quantified Difference | Qualitative selectivity advantage (cancer-selective) vs. non-selective colchicine and compound 4 |
| Conditions | MTT cytotoxicity assay; HeLa (cervical cancer), U87 (glioblastoma), EUFA30 (normal fibroblast), HEK293 (normal embryonic kidney); molecular docking on tubulin PDB crystal structure |
Why This Matters
For researchers procuring tubulin-targeted probes, this compound offers a selectivity window between cancer and normal cells that colchicine and higher-affinity colchicine-site binders lack, enabling experiments where sparing normal tissue readouts is critical.
- [1] Garbicz D, Tobiasz P, Borys F, Pilżys T, Marcinkowski M, Poterała M, Grzesiuk E, Krawczyk H. The stilbene and dibenzo[b,f]oxepine derivatives as anticancer compounds. Biomed Pharmacother. 2020 Mar;123:109781. doi:10.1016/j.biopha.2019.109781. PMID: 31865147. View Source
